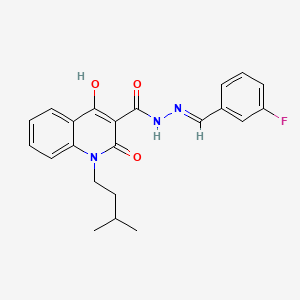
N'-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoline core, a fluorobenzylidene group, and a carbohydrazide moiety, which collectively contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the condensation of 3-fluorobenzaldehyde with 4-hydroxy-1-isopentyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide in the presence of a suitable catalyst, such as glacial acetic acid, under reflux conditions . The reaction is usually carried out in a solvent like dry tetrahydrofuran (THF) to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The fluorobenzylidene group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
作用機序
The mechanism of action of N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis .
類似化合物との比較
Similar Compounds
- N’-(3-fluorobenzylidene)-4-hydroxy-3-methoxybenzohydrazide
- 2-(3-fluorobenzylidene)-N-methylhydrazinecarbothioamide
- (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides
Uniqueness
N’-(3-fluorobenzylidene)-4-hydroxy-1-isopentyl-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide stands out due to its unique combination of a quinoline core and a fluorobenzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
304879-36-5 |
|---|---|
分子式 |
C22H22FN3O3 |
分子量 |
395.4g/mol |
IUPAC名 |
N-[(E)-(3-fluorophenyl)methylideneamino]-4-hydroxy-1-(3-methylbutyl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C22H22FN3O3/c1-14(2)10-11-26-18-9-4-3-8-17(18)20(27)19(22(26)29)21(28)25-24-13-15-6-5-7-16(23)12-15/h3-9,12-14,27H,10-11H2,1-2H3,(H,25,28)/b24-13+ |
InChIキー |
QUYKXWYESZVGPC-ZMOGYAJESA-N |
SMILES |
CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC(=CC=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















